molecular formula C12H15FO B7780692 trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol

trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol

Cat. No.: B7780692
M. Wt: 194.24 g/mol
InChI Key: DUXWGKMGMZNGJI-CMPLNLGQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product .

Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology and Medicine: The compound’s fluorinated structure is of interest in medicinal chemistry for the development of pharmaceuticals. Fluorine atoms can significantly alter the biological activity and metabolic stability of compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Comparison with Similar Compounds

  • trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol
  • trans-2-(4-Fluoro-3-methylphenyl)cyclopentanone

Comparison: trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both fluoro and methyl groups provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-8-7-9(5-6-11(8)13)10-3-2-4-12(10)14/h5-7,10,12,14H,2-4H2,1H3/t10-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXWGKMGMZNGJI-CMPLNLGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCC2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H]2CCC[C@H]2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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